molecular formula C9H13Cl B017981 1-Chloro-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-17-8

1-Chloro-6,6-dimethyl-2-hepten-4-yne

Cat. No. B017981
M. Wt: 156.65 g/mol
InChI Key: ZIXABMZBMHDFEZ-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of structures related to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" involves several key steps, including halogenation, carbene addition, and rearrangement reactions. For instance, the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol using boron trichloride has been shown to produce (E)-1-halo-6,6-dimethyl-2-hepten-4-yne with high yield and stereoselectivity, which is a key intermediate for the synthesis of terbinafine, an antifungal agent (Chou, Tseng, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" has been characterized by various methods, including X-ray crystallography. For example, the crystal structure of related compounds indicates the importance of halogen atoms in determining the molecular conformation and the overall stability of the molecule (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).

Chemical Reactions and Properties

Chemical reactions involving "1-Chloro-6,6-dimethyl-2-hepten-4-yne" and its derivatives can lead to a variety of products depending on the reaction conditions and the presence of other functional groups. For instance, halogenated compounds can undergo further functionalization through free-radical reactions, cycloadditions, and rearrangements, showcasing the versatility of these molecules in synthetic organic chemistry (Alden, Claisse, & Davies, 1968).

Scientific Research Applications

  • It is utilized in the synthesis of polyfluoroalkyl-substituted 7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones (Khlebnikova et al., 2012).
  • It plays a role in the Darzens reaction to obtain compounds with confirmed structures by various spectroscopic methods (Nuretdinov et al., 1995).
  • This compound is a key intermediate for the preparation of α-irone (Watanabe et al., 1973).
  • It is significant in the synthesis of terbinafine, an antifungal agent (Chou et al., 2000).
  • Chloro(4-methylpent-3-en-1-ynyl)carbene derived from it can be used for the synthesis of alkynylchlorocyclopropanes and for selective cyclopropanation of double bonds in the presence of hydroxyl groups (Gvozdev et al., 2021).
  • This compound has potential antifungal activity against common pathogenic fungi like Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus (Chen et al., 1989).
  • It is described as a ring-stretching molecule capable of forming diradicals (Wittig, 1980).
  • Its use in enantioselective intramolecular cycloaddition of 1,4-diene-ynes with a chiral rhodium catalyst leads to the construction of quaternary carbon stereocenters (Shibata & Tahara, 2006).

Safety And Hazards

The compound is toxic to humans and animals because it produces acrolein and terbinafine during chlorination . It also produces hydrochloric acid as a by-product of chlorination . The safety data sheet indicates that it is an irritant .

properties

IUPAC Name

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXABMZBMHDFEZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6,6-dimethyl-2-hepten-4-yne

CAS RN

126764-17-8, 287471-30-1
Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ten grams (0.072 mole) of 3-hydroxy-6,6-dimethyl-hept-1-ene-4-yne was dissolved in 100 ml of hexane, and to the resulting solution were added 50 mg (6.8×10-4 mole) of N,N-dimethylformamide and 12.80 g (0.108 mole) of thionyl chloride. The mixture was reacted overnight at room temperature with stirring with a hydrogen chloride gas trap mounted on the reactor. The reaction mixture was concentrated under reduced pressure to obtain 10 g of a crude 1-chloro-6,6-dimethylhept-2-ene-4-yne.
Quantity
0.072 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-6,6-dimethyl-2-hepten-4-yne
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
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1-Chloro-6,6-dimethyl-2-hepten-4-yne
Reactant of Route 6
1-Chloro-6,6-dimethyl-2-hepten-4-yne

Citations

For This Compound
6
Citations
SY Chou, CL Tseng, SF Chen - Tetrahedron Letters, 2000 - Elsevier
A study of the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol (1) using a series of halogenating agents is described. Of the many agents investigated, boron trichloride …
Number of citations: 6 www.sciencedirect.com
PV Kazakov, SN Golosov - Pharmaceutical Chemistry Journal, 2006 - Springer
The purity of the parent substance of (E)-N-(6,6-dimethylhept-2-en-4-ynyl)-N-methylnaphth-1-ylmethylamine (terbinafine) is evaluated via TLC identification of the main impurities …
Number of citations: 2 link.springer.com
B Jothimani, S Sureshkumar… - Journal of …, 2017 - Springer
The introduction of a hydrophobic moiety on chitosan enhances the self-assembling properties, mucoadhesion, the permeability of the macromolecule and aids in target specific delivery…
Number of citations: 1 link.springer.com
M Rasheed, SC Elmore, T Wirth - Catalytic Methods in …, 2011 - Wiley Online Library
Microreactor technology offers advantages to classical approaches by allowing miniaturization of structural features up to the micrometer regime. In recent years, chemists have …
Number of citations: 3 onlinelibrary.wiley.com
GCP INDIA'S - researchgate.net
Obviously, with the increasing dependence of India on import of fuel and petrochemical feedstock, Indian chemical industries are no more confident that the new projects built in such …
Number of citations: 0 www.researchgate.net
X Suwen, H Xiaogui - CHEMISTRY-PEKING-, 2007 - CHINESE CHEMICAL SOCIETY
Number of citations: 0

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